molecular formula C10H9Cl2FO2 B1410054 Ethyl 3,5-dichloro-4-fluorophenylacetate CAS No. 1806302-11-3

Ethyl 3,5-dichloro-4-fluorophenylacetate

Cat. No.: B1410054
CAS No.: 1806302-11-3
M. Wt: 251.08 g/mol
InChI Key: YODUBAXAUGRUKS-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-4-fluorophenylacetate (CAS 877397-67-6) is a halogenated phenylacetate ester with the molecular formula C₁₀H₉Cl₂FO₂ . This compound features a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions, a fluorine atom at the 4-position, and an ethyl acetate group linked to the phenyl moiety. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of bioactive molecules. Its halogenated structure confers stability and reactivity, making it valuable for cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

ethyl 2-(3,5-dichloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODUBAXAUGRUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dichloro-4-fluorophenylacetate can be synthesized through several methods. One common route involves the esterification of 3,5-dichloro-4-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-4-fluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-4-fluorophenylacetic acid and ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Hydrolysis: 3,5-dichloro-4-fluorophenylacetic acid.

    Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Ethyl 3,5-dichloro-4-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichloro-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

(a) Halogen Substitution Patterns

  • This compound : The 3,5-dichloro and 4-fluoro substituents create a strongly electron-deficient aromatic ring due to the electron-withdrawing effects of halogens. This enhances electrophilic substitution reactivity at the 2- and 6-positions .
  • Ethyl (2,3-dichloro-4-formylphenoxy)acetate : The formyl group at the 4-position introduces aldehyde reactivity, enabling nucleophilic additions or condensations, while the phenoxy-acetate linkage may reduce steric hindrance compared to phenylacetates.

(b) Molecular Weight and Polarity

  • The higher molecular weight of Ethyl (2,3-dichloro-4-formylphenoxy)acetate (276.9 g/mol) compared to the other compounds correlates with its additional oxygen atom and formyl group, which may increase polarity and melting point .
  • Ethyl 3,5-difluoro-4-methoxyphenylacetate has the lowest molecular weight (230.2 g/mol) and likely superior volatility, making it more amenable to gas chromatography analysis .

Biological Activity

Ethyl 3,5-dichloro-4-fluorophenylacetate is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C10H8Cl2F O2
  • Molecular Weight : 251.08 g/mol

The compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The halogen substituents enhance its binding affinity to various molecular targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate gene expression and cell survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Antifungal Activity : Similar investigations suggest potential antifungal properties, expanding its applicability in treating fungal infections.
  • Anticancer Potential : Preliminary data indicate that the compound may have anticancer effects by inducing apoptosis in cancer cell lines through modulation of oxidative stress pathways.

Research Applications

This compound is utilized across various scientific disciplines:

Field Application
Chemistry Used as an intermediate in synthesizing more complex organic molecules.
Biology Investigated for antimicrobial and antifungal properties.
Medicine Explored as a precursor for pharmaceutical compounds with therapeutic effects.
Industry Employed in the production of agrochemicals and specialty chemicals.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity (Source: BenchChem) .
  • Cytotoxicity Assessment :
    In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. The mechanism involved increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction (Source: PubChem) .
  • Enzyme Interaction Analysis :
    Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor, affecting drug metabolism rates significantly (Source: ResearchGate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,5-dichloro-4-fluorophenylacetate
Reactant of Route 2
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Ethyl 3,5-dichloro-4-fluorophenylacetate

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